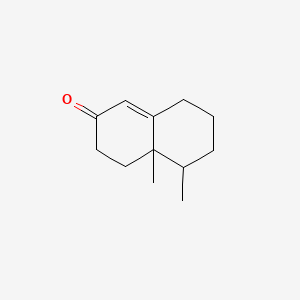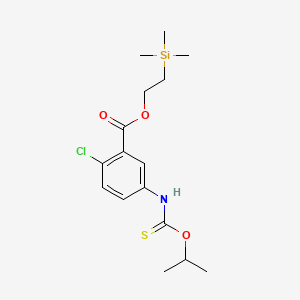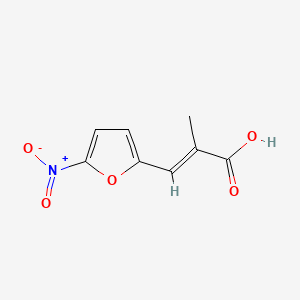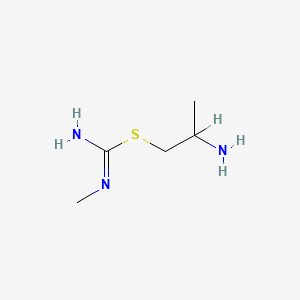
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate is a complex organic compound with the molecular formula C22H44Na2O10S2 . It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate involves multiple steps, including the sulfonation of octadecane derivatives and subsequent reactions with ethoxy groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can modify the sulfonate groups, potentially leading to the formation of sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism by which Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of oil and water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a simpler structure.
Disodium laureth sulfosuccinate: A milder surfactant often used in personal care products.
Uniqueness
Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate is unique due to its complex structure, which provides enhanced surfactant properties compared to simpler compounds like SDS. Its multiple ethoxy groups contribute to its effectiveness in reducing surface tension and stabilizing emulsions .
Eigenschaften
CAS-Nummer |
85153-73-7 |
|---|---|
Molekularformel |
C22H44Na2O10S2 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
disodium;10-hydroxy-18-[2-(2-sulfonatooxyethoxy)ethoxy]octadecane-9-sulfonate |
InChI |
InChI=1S/C22H46O10S2.2Na/c1-2-3-4-5-9-12-15-22(33(24,25)26)21(23)14-11-8-6-7-10-13-16-30-17-18-31-19-20-32-34(27,28)29;;/h21-23H,2-20H2,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
ACAYMVIABBCVER-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCCOCCOCCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


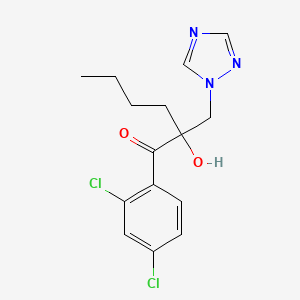
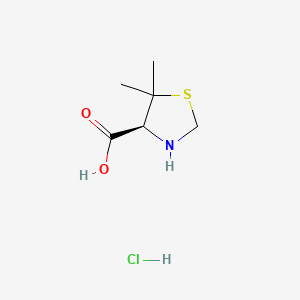
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
